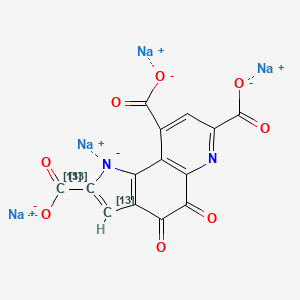
Pyrroloquinoline quinone-13C3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrroloquinoline quinone-13C3 (sodium) is a tricyclic ortho-quinone compound that has garnered significant attention due to its unique properties and potential applications. It is a labeled version of pyrroloquinoline quinone, where three carbon atoms are replaced with carbon-13 isotopes. Pyrroloquinoline quinone is known for its role as a redox cofactor in various enzymatic reactions and its antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of pyrroloquinoline quinone-13C3 (sodium) involves several steps, starting from the synthesis of the labeled precursor. The general synthetic route includes the following steps:
Synthesis of Labeled Precursor: The labeled precursor is synthesized using carbon-13 labeled reagents.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is oxidized to form pyrroloquinoline quinone-13C3.
Sodium Salt Formation: The final step involves the formation of the sodium salt by reacting pyrroloquinoline quinone-13C3 with sodium hydroxide.
Industrial Production Methods: Industrial production of pyrroloquinoline quinone-13C3 (sodium) typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of pyrroloquinoline quinone, which is then labeled with carbon-13 isotopes during the fermentation process .
化学反応の分析
Types of Reactions: Pyrroloquinoline quinone-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrroloquinoline quinone-13C3.
Reduction: It can be reduced to form pyrroloquinoline quinol-13C3.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Pyrroloquinoline quinone-13C3.
Reduction: Pyrroloquinoline quinol-13C3.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pyrroloquinoline quinone-13C3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a redox cofactor in various enzymatic reactions.
Biology: Studied for its role in cellular processes and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Used in the production of functional foods and nutritional supplements
作用機序
Pyrroloquinoline quinone-13C3 (sodium) exerts its effects through several mechanisms:
Redox Reactions: Acts as a redox cofactor, facilitating electron transfer in enzymatic reactions.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Molecular Targets: Targets include various dehydrogenases and oxidoreductases.
Pathways Involved: Involves pathways related to mitochondrial function, cellular respiration, and oxidative stress response
類似化合物との比較
Pyrroloquinoline quinone-13C3 (sodium) is unique compared to other similar compounds due to its labeled carbon-13 isotopes, which make it useful for tracing and studying metabolic pathways. Similar compounds include:
Pyrroloquinoline quinone (PQQ): The non-labeled version of pyrroloquinoline quinone.
Pyrroloquinoline quinol: The reduced form of pyrroloquinoline quinone.
Methoxatin: Another name for pyrroloquinoline quinone.
Pyrroloquinoline quinone-13C3 (sodium) stands out due to its enhanced stability and traceability in scientific studies, making it a valuable tool for research in various fields .
特性
分子式 |
C14H2N2Na4O8 |
|---|---|
分子量 |
421.11 g/mol |
IUPAC名 |
tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |
InChI |
InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |
InChIキー |
CXKUNARLYIWSIT-LPZZJZAJSA-J |
異性体SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


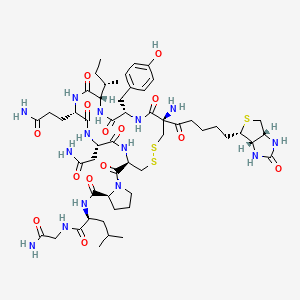
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
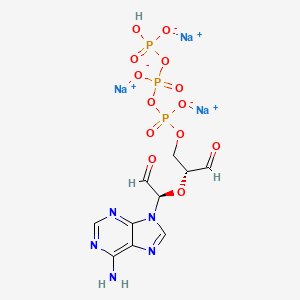
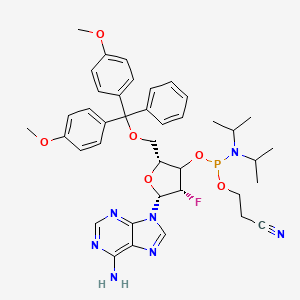
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
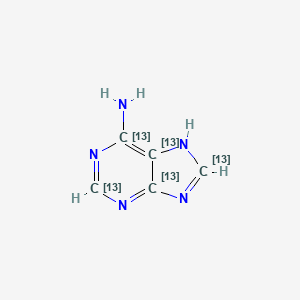
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
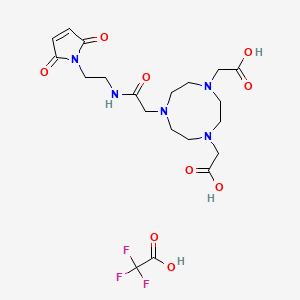
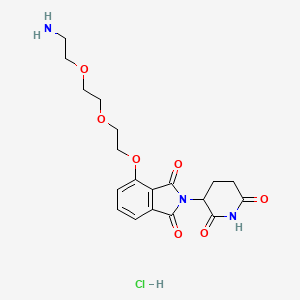
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
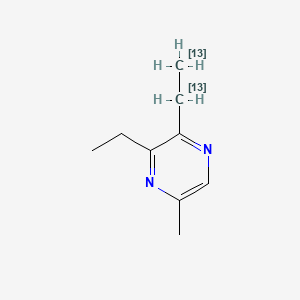
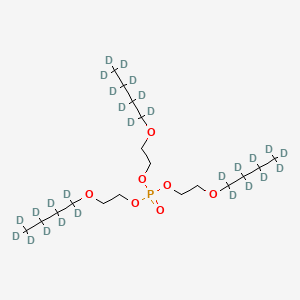
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
